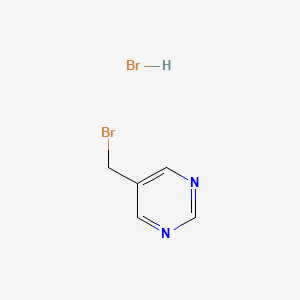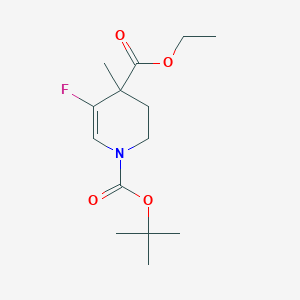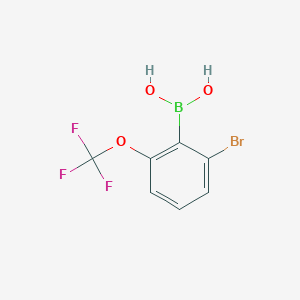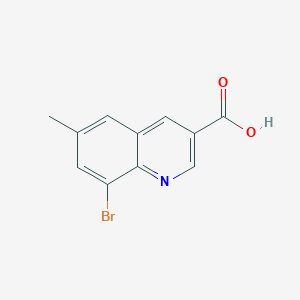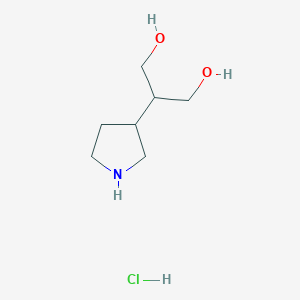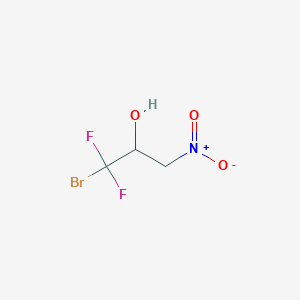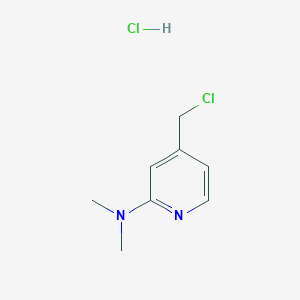
4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride
説明
“4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride” is a chemical compound that is also known as “4-Picolyl Chloride Hydrochloride”. It is a white to orange to green powder or crystal . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is followed by the reduction of the methyl pyridine-4-carboxylate to 4-pyridinemethanol . Finally, the 4-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridin-2-amine hydrochloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6ClN·HCl . The molecular weight of the compound is 164.03 .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .
科学的研究の応用
Synthesis and Crystal Structure
- The study of chloramine reactions with methylpyridines, including compounds similar to 4-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride, has led to the synthesis and crystal structure determination of N-amino-3,5-dimethylpyridinium chloride. This work provides foundational knowledge for the crystallographic characteristics of related compounds, essential for understanding their chemical behavior and potential applications in material science (Palenik et al., 1990).
Rearrangement Reactions
- The base-catalyzed reaction of similar chloromethylpyridine derivatives has been studied for their ability to undergo rearrangement reactions, leading to the synthesis of various nitrogen-containing heterocycles. This research indicates the potential of such compounds in synthesizing complex organic molecules, which could be important in pharmaceutical development and other areas of organic chemistry (Anderson & Johnson, 1966).
Oxidation Processes
- Research into the oxidation of pyridines to their N-oxides using trichloroisocyanuric acid highlights the broader chemical utility of pyridine derivatives, including those similar to this compound. Such oxidation processes are crucial for the modification of chemical structures to enhance their reactivity or to tailor their physical properties for specific applications (Ping, 2003).
Pharmaceutical Manufacturing Process Development
- The development of pharmaceutical manufacturing processes involving the benzylpurine synthesis from chloropurine compounds demonstrates the application of chloromethylpyridine derivatives in the synthesis of complex molecules. Such processes are vital for the production of high-purity pharmaceutical ingredients, indicating the role of these compounds in drug synthesis and manufacturing (Shi et al., 2015).
Large-Scale Synthesis
- The development of methods for the large-scale synthesis of pyridine derivatives showcases the industrial application of compounds like this compound in producing materials for various chemical industries. This research is crucial for scaling laboratory findings to industrial production, enabling the broad application of these compounds in different sectors (Singh et al., 1990).
Safety and Hazards
This compound is classified as dangerous . It causes severe skin burns and eye damage . It may also be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
特性
IUPAC Name |
4-(chloromethyl)-N,N-dimethylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-11(2)8-5-7(6-9)3-4-10-8;/h3-5H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNYDFLEGLASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)
